AZ'9567

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H19F2N5O2 |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

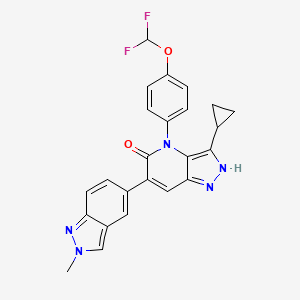

3-cyclopropyl-4-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2H-pyrazolo[4,3-b]pyridin-5-one |

InChI |

InChI=1S/C24H19F2N5O2/c1-30-12-15-10-14(4-9-19(15)29-30)18-11-20-22(21(28-27-20)13-2-3-13)31(23(18)32)16-5-7-17(8-6-16)33-24(25)26/h4-13,24H,2-3H2,1H3,(H,27,28) |

InChI Key |

QEASMQZYZCGOSA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C3=CC4=NNC(=C4N(C3=O)C5=CC=C(C=C5)OC(F)F)C6CC6 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of AZ'9567: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of AZ'9567, a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MAT2A in oncology, particularly in the context of MTAP-deficient cancers.

Core Mechanism: Inhibition of MAT2A

This compound functions as a highly specific inhibitor of MAT2A, an essential enzyme responsible for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor critical for numerous cellular processes, including DNA, RNA, and protein methylation, as well as polyamine synthesis. By inhibiting MAT2A, this compound disrupts these fundamental metabolic and epigenetic pathways, leading to a selective anti-proliferative effect in cancer cells with specific genetic vulnerabilities.

The primary therapeutic rationale for the development of MAT2A inhibitors like this compound lies in their synthetic lethality with methylthioadenosine phosphorylase (MTAP) deficiency. MTAP-deficient cancers, which are prevalent in various tumor types, accumulate high levels of methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA competitively inhibits PRMT5, a key enzyme involved in symmetric arginine methylation. This inhibition creates a dependency on SAM for other essential methylation events, making these cancer cells exquisitely sensitive to the depletion of SAM by MAT2A inhibitors.

Quantitative Efficacy of this compound

The potency of this compound has been characterized through both biochemical and cell-based assays. The following table summarizes the key quantitative data demonstrating its efficacy.

| Assay Type | Parameter | Value | Cell Line/System |

| Biochemical Enzymatic Assay | IC50 | 0.8 nM | RapidFire-MS-Based |

| Antiproliferative Assay | pIC50 | 8.9 | MTAP KO HCT116 cells |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway involving MAT2A and the mechanism by which this compound exerts its therapeutic effect in MTAP-deficient cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

RapidFire-MS-Based Biochemical Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of MAT2A.

Objective: To determine the IC50 value of this compound against purified MAT2A enzyme.

Methodology:

-

Enzyme and Substrates: Recombinant human MAT2A is incubated with its substrates, L-methionine and ATP, in an appropriate assay buffer.

-

Compound Incubation: A concentration gradient of this compound is added to the enzyme-substrate mixture and incubated for a predetermined period at a controlled temperature.

-

Reaction Termination: The enzymatic reaction is quenched at a specific time point.

-

Detection and Quantification: The reaction product, SAM, is quantified using a high-throughput RapidFire mass spectrometry system.

-

Data Analysis: The amount of SAM produced is measured for each concentration of this compound. The data is then normalized to control wells (containing vehicle, e.g., DMSO) and plotted as a dose-response curve to calculate the IC50 value.

Experimental Workflow: Biochemical Assay

Cell-Based Antiproliferative Assay

This assay evaluates the effect of this compound on the growth of cancer cells, particularly those with MTAP deletion.

Objective: To determine the pIC50 of this compound in a biologically relevant cancer cell line model.

Methodology:

-

Cell Culture: MTAP knock-out (KO) HCT116 human colon carcinoma cells are cultured under standard conditions.

-

Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with a medium containing a serial dilution of this compound. Control wells receive a vehicle control.

-

Incubation: The cells are incubated with the compound for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue) or ATP-based assay (e.g., CellTiter-Glo).

-

Data Analysis: The viability data is normalized to the vehicle-treated control cells. A dose-response curve is generated to calculate the pIC50 value, which is the negative logarithm of the IC50.

Off-Target Selectivity

To ensure the suitability of this compound as a specific molecular probe and a potential therapeutic agent, its selectivity was assessed against a broad panel of targets. Secondary pharmacology profiling against 86 targets, including enzymes, GPCRs, ion channels, and transporters, demonstrated good off-target selectivity. While measurable activity (Ki and IC50 < 10 µM) was observed against 12 off-targets, only the adenosine transporter showed potency below 1 µM. Further cell-based assays for hepatic, cardiac, and mitochondrial toxicity revealed no significant effects, underscoring the favorable in vitro safety profile of this compound.[1]

References

AZ'9567: A Deep Dive into a Selective MAT2A Inhibitor for MTAP-Deleted Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AZ'9567, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A). This document details the mechanism of action, preclinical data, and experimental protocols associated with this compound, positioning it as a critical tool for research and a potential therapeutic agent in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers.

Introduction: The Rationale for MAT2A Inhibition

Methionine adenosyltransferase 2A (MAT2A) is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of proteins, lipids, and nucleic acids. In normal cells, the MAT1A isoform is predominantly expressed in the liver, while MAT2A is expressed in extrahepatic tissues. However, in the context of cancers with a homozygous deletion of the MTAP gene, a synthetic lethal relationship with MAT2A emerges.

MTAP deletion, frequently co-deleted with the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA). MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including mRNA splicing. The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on a high and sustained supply of SAM, produced by MAT2A, to maintain PRMT5 activity and overall cellular function. Inhibition of MAT2A in this context leads to a significant reduction in SAM levels, further suppressing PRMT5 activity and ultimately triggering cell death in MTAP-deleted cancer cells while sparing normal cells.[1][2]

This compound is a pyrrolopyridone-based, potent, and selective allosteric inhibitor of MAT2A designed to exploit this synthetic lethality.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line / Assay Condition | Value | Reference |

| Biochemical Potency | RapidFire-MS-Based Enzymatic Assay | IC50: 0.8 nM | [3] |

| Cellular Potency | HCT116 MTAP KO Cells | pIC50: 8.9 | [1] |

| Cellular Selectivity | HCT116 MTAP KO vs. WT | Selective antiproliferative effect | [3] |

Table 2: In Vitro Safety and Off-Target Profile of this compound

| Assay Type | Target Panel | Results | Reference |

| Secondary Pharmacology | 86 targets (enzymes, transporters, GPCRs, kinases, nuclear receptors, ion channels) | Good off-target selectivity. Measurable activity (Ki and IC50) against 12 off-targets below 10 µM. Adenosine transporter identified as an off-target with < 1 µM potency. | [3] |

| Cytotoxicity | Hepatic, cardiac, mitochondrial, and general cytotoxicity assays | Lack of effect observed in all assays. | [3] |

| PXR Induction | No induction at 1 µM, 4-fold increase at 10 µM. | [3] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rat

| Dose | AUC (0-24h, free) (nM.h) | Cmax (free) (nM) | Reference |

| 3 mg/kg BID (Day 7) | 109 | 10.4 | [1] |

| 10 mg/kg BID (Day 7) | 468 | 49.3 | [1] |

| 30 mg/kg BID (Day 7) | 884 | 93.9 | [1] |

Signaling Pathways and Experimental Workflows

Visual representations of the MAT2A signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation are provided below.

References

The Role of MAT2A in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. In normal physiology, MAT2A expression is widespread, while its counterpart, MAT1A, is predominantly found in the liver. A growing body of evidence has implicated the dysregulation of MAT2A in the pathogenesis of numerous cancers. This often involves a switch from MAT1A to MAT2A expression in hepatocellular carcinoma and an upregulation of MAT2A in many other solid and hematological malignancies. This metabolic reprogramming, often termed "methionine addiction," renders cancer cells highly dependent on MAT2A activity for survival and proliferation. The elevated MAT2A levels fuel aberrant methylation patterns of DNA, RNA, and proteins, promote polyamine synthesis for cell growth, and help maintain redox homeostasis, all of which contribute to tumorigenesis, progression, and therapeutic resistance. Consequently, MAT2A has emerged as a promising therapeutic target, with several inhibitors currently under clinical investigation, particularly for cancers with a specific genetic alteration known as MTAP deletion. This guide provides an in-depth technical overview of the role of MAT2A in cancer metabolism, including its enzymatic function, regulation, downstream signaling pathways, and the methodologies used to study its activity.

MAT2A Enzymology and Kinetics

MAT2A is the catalytic subunit of the MATII isoenzyme, which catalyzes the conversion of L-methionine and ATP into SAM, inorganic phosphate (Pi), and pyrophosphate (PPi).[1] The reaction proceeds via a sequential ordered kinetic mechanism where ATP binds first, followed by L-methionine.[2][3] The catalytic turnover rate of MAT2A is relatively slow, and the release of products is a key regulatory step.[4]

Table 1: Kinetic Parameters of Human MAT2A

| Parameter | Value | Reference |

| Km for Methionine | 23 µM | [5] |

| Km for ATP | 98 µM | [5] |

| kcat (catalytic rate) | 0.27 s⁻¹ | [5] |

| Kd for ATP | 80 ± 30 µM | [2][3] |

| Ki for SAM (vs. ATP) | 136 ± 7 µM | [5] |

| Ki for SAM (vs. Methionine) | 81 ± 10 µM | [5] |

Dysregulation of MAT2A in Cancer

In many cancer types, the expression and activity of MAT2A are significantly elevated compared to corresponding normal tissues. This upregulation provides a selective advantage to cancer cells by ensuring a steady supply of SAM to meet the demands of rapid proliferation and altered metabolism.

Table 2: MAT2A Expression in Cancer vs. Normal Tissues

| Cancer Type | Observation | Reference |

| Hepatocellular Carcinoma (HCC) | Switch from MAT1A to MAT2A expression. Elevated MAT2A in both cytoplasm and nucleus of tumor tissues. | [6] |

| Gastric Cancer | MAT2A mRNA and protein expression significantly higher in cancer tissues compared to non-tumor tissues.[7] High MAT2A expression correlates with tumor classification, lymph node metastasis, and poor differentiation.[7] | [7] |

| Colon Cancer | Increased MAT2A expression. | [8] |

| Breast Cancer | Higher MAT2A mRNA expression is associated with poor survival. Cytoplasmic MAT2A is overexpressed in breast cancer tissues versus normal tissues.[9] | [9] |

| Renal Cell Carcinoma (RCC) | MAT2A protein content is lower in cancer tissues than in normal tissues. | [10] |

| Various Cancers (Pan-cancer analysis) | Upregulated MAT2A expression in multiple tumor types including lung adenocarcinoma. | [11] |

Signaling Pathways Involving MAT2A in Cancer

The activity and expression of MAT2A are tightly regulated and integrated with key oncogenic signaling pathways.

Transcriptional Regulation of MAT2A

Several transcription factors that are commonly activated in cancer have been shown to upregulate MAT2A expression.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Transition-State Structure for Human MAT2A from Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of methionine adenosyltransferase II alpha (MAT2A) in gastric cancer and induction of cell cycle arrest and apoptosis in SGC-7901 cells by shRNA-mediated silencing of MAT2A gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyamine and Methionine Adenosyltransferase 2A Crosstalk in Human Colon and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

AZ'9567: A Targeted Approach to MTAP-Deleted Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – November 20, 2025 – The selective targeting of cancer cells with specific genetic vulnerabilities represents a paradigm shift in oncology. One such vulnerability arises from the deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 15% of all human cancers. This guide provides a comprehensive technical overview of AZ'9567, a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), for the treatment of MTAP-deleted malignancies.

Introduction to the MTAP-MAT2A Synthetic Lethal Relationship

In normal cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of methylthioadenosine (MTA). This accumulation creates a unique metabolic state, rendering the cancer cells highly dependent on the enzyme MAT2A for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor essential for numerous cellular processes, including protein and nucleic acid methylation. The inhibition of MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, inducing a synthetic lethal effect and selective cancer cell death.

This compound: A Potent and Selective MAT2A Inhibitor

This compound is a novel, orally bioavailable small molecule inhibitor of MAT2A. It has demonstrated significant preclinical activity and selectivity for MTAP-deleted cancer cells. This guide details the mechanism of action, preclinical data, and experimental protocols associated with the evaluation of this compound.

Quantitative Data Summary

In Vitro Activity

The potency of this compound has been evaluated in various biochemical and cell-based assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay | Recombinant Human MAT2A | IC50 | 1.2 nM | [1] |

| Cell Proliferation | HCT116 (MTAP KO) | pIC50 | 8.9 | [2] |

| Cell Proliferation | HCT116 (MTAP WT) | pIC50 | < 5 | [1] |

| Cell Proliferation | NCI-H1792 (MTAP-deleted NSCLC) | IC50 | 10 nM | [1] |

| Cell Proliferation | SUIT-2 (MTAP-deleted Pancreatic) | IC50 | 8 nM | [1] |

In Vivo Pharmacokinetics (Mouse)

The pharmacokinetic profile of this compound has been characterized in preclinical models.

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Cmax | Oral | 10 | 2.5 | µM | [1] |

| Tmax | Oral | 10 | 2 | h | [1] |

| AUC(0-24h) | Oral | 10 | 20 | µM·h | [1] |

| Bioavailability | Oral | 10 | 80 | % | [1] |

| Clearance | Intravenous | 2 | 5 | mL/min/kg | [1] |

| Volume of Distribution | Intravenous | 2 | 1.5 | L/kg | [1] |

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in xenograft models of MTAP-deleted cancers.

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 (MTAP KO) | 10 mg/kg, QD, Oral | 85% | [1] |

| NCI-H1792 (NSCLC) | 10 mg/kg, QD, Oral | 78% | [1] |

| SUIT-2 (Pancreatic) | 10 mg/kg, QD, Oral | 82% | [1] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound in MTAP-Deleted Cancer Cells

Caption: Mechanism of this compound in MTAP-deleted cancer cells.

Experimental Workflow for In Vitro Cell Proliferation Assay

Caption: Workflow for in vitro cell proliferation assay.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for in vivo xenograft efficacy study.

Detailed Experimental Protocols

MAT2A Biochemical Assay

-

Reagents and Materials:

-

Recombinant human MAT2A enzyme

-

ATP, L-Methionine

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

This compound stock solution in DMSO

-

384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 50 nL of the compound dilutions to the assay plate.

-

Add 5 µL of MAT2A enzyme solution (e.g., 2 nM final concentration) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate mix containing ATP and L-Methionine (e.g., 10 µM and 30 µM final concentrations, respectively).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the generated ADP according to the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values using a non-linear regression curve fit.

-

Cell Proliferation Assay

-

Cell Lines and Culture:

-

HCT116 MTAP knockout (KO) and wild-type (WT) isogenic pair.

-

Other MTAP-deleted and proficient cancer cell lines.

-

Culture cells in appropriate media (e.g., McCoy's 5A for HCT116) supplemented with 10% FBS and antibiotics.

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 1,000-5,000 cells per well and incubate for 24 hours.

-

Prepare a 10-point, 3-fold serial dilution of this compound in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a microplate reader.

-

Determine IC50 values by fitting the data to a four-parameter logistic curve.

-

In Vivo Xenograft Studies

-

Animal Models:

-

Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

-

Tumor Implantation and Drug Administration:

-

Harvest cancer cells during exponential growth and resuspend in a 1:1 mixture of culture medium and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells into the right flank of each mouse.

-

Monitor tumor growth with caliper measurements.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Prepare this compound formulation (e.g., in 0.5% HPMC, 0.1% Tween 80 in water).

-

Administer this compound or vehicle control orally (gavage) once daily at the specified dose.

-

-

Efficacy Evaluation:

-

Measure tumor dimensions and body weight twice weekly.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

-

Calculate Tumor Growth Inhibition (TGI) as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

-

Conclusion

This compound is a promising therapeutic agent that exemplifies the power of targeting specific genetic vulnerabilities in cancer. Its high potency and selectivity for MTAP-deleted cancer cells, coupled with favorable preclinical pharmacokinetic and efficacy profiles, support its continued development as a novel treatment for this patient population. The data and protocols presented in this guide are intended to facilitate further research and development in this important area of precision oncology.

References

The Genesis of a Selective MAT2A Inhibitor: A Technical Overview of AZ'9567

Cambridge, MA - In the ongoing quest for precision oncology therapeutics, researchers at AstraZeneca have detailed the discovery and synthesis of AZ'9567, a potent and selective pyrrolopyridone inhibitor of methionine adenosyltransferase 2A (MAT2A). This novel compound has demonstrated significant anti-proliferative effects in cancer cells with a specific genetic vulnerability, marking a potential new avenue for targeted cancer treatment. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and preclinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Methionine adenosyltransferase 2A (MAT2A) is a crucial enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. These reactions are fundamental to cellular processes, including epigenetic regulation of gene expression, protein function, and metabolism.[1] In certain cancers, a key metabolic enzyme, methylthioadenosine phosphorylase (MTAP), is frequently deleted along with the adjacent tumor suppressor gene, CDKN2A. This co-deletion, occurring in approximately 15% of all cancers, creates a synthetic lethal dependency on MAT2A.[1] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells exquisitely dependent on high levels of SAM, and therefore on MAT2A activity, for survival.[1] Inhibition of MAT2A in these MTAP-deleted cancer cells leads to a critical reduction in SAM levels, suppressing PRMT5 activity and inducing cell death.[1]

This compound was developed as a potent and selective tool compound to probe the therapeutic potential of MAT2A inhibition in this context.[2][3] Its discovery stemmed from the optimization of an allosteric fragment identified through differential scanning fluorimetry.[2][4][5] A structure-based drug discovery approach, coupled with relative binding free energy calculations, guided the optimization process, ultimately yielding this compound.[2][4][5]

Quantitative Data Summary

The preclinical data for this compound are summarized in the following tables, providing a clear comparison of its in vitro potency, pharmacokinetic properties, and in vitro safety profile.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay Condition |

| Biochemical MAT2A pIC50 | 9.1 | RapidFire-MS-Based Biochemical Enzymatic Assay[3][6] |

| HCT116 cell SDMA pIC50 (MTAP KO) | 8.6 | HCT116 MTAP KO cells[3] |

| HCT116 cell SDMA pIC50 (Parental) | 5.5 | Parental HCT116 cells[3] |

| HCT116 cell SAM MTAP KO pIC50 | 8.9 | HCT116 MTAP KO cells[3][7][8] |

| IC50 | 0.8 nM | RapidFire-MS-Based Biochemical Enzymatic Assay[6] |

Table 2: Preclinical Pharmacokinetic Properties of this compound in Rats

| Parameter | 3 mg/kg BID (Day 1) | 3 mg/kg BID (Day 7) | 10 mg/kg BID (Day 1) | 10 mg/kg BID (Day 7) | 30 mg/kg BID (Day 1) | 30 mg/kg BID (Day 7) |

| Free AUC24h (µM*h) | 0.69 ± 0.07 | 0.76 ± 0.11 | 2.6 ± 1.1 | 3.9 ± 0.70 | 12 ± 1.6 | 13 ± 2.6 |

| Methionine Plasma Conc. (µmol/L) on Day 7 | 775 ± 104 | - | 1180 ± 279 | - | 940 ± 142 | - |

Data from oral twice-daily dosing in Han Wistar rats.[3][9]

Table 3: In Vitro Safety and Selectivity Profile of this compound

| Assay | Result |

| Secondary Pharmacology Screen (86 targets) | Good off-target selectivity. Measurable activity (Ki, IC50) against 12 off-targets below 10 µM.[3][6] |

| Adenosine Transporter (antagonism) | < 1 µM potency.[3][6] |

| PXR Induction | No induction at 1 µM, 4-fold increase at 10 µM.[6] |

| In Vitro Cytotoxicity Assays | Lack of effect in hepatic, cardiac, mitochondrial, and general cytotoxicity assays.[3][6] |

MAT2A Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the central role of MAT2A in the methionine cycle and the synthetic lethal interaction in MTAP-deleted cancers, which is exploited by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is available in the Supporting Information of the primary publication by Atkinson et al. (2024).[1] The general workflow is outlined below.

Key Biological Assays

-

MAT2A RapidFire-MS Biochemical Assay: This assay directly measures the enzymatic activity of MAT2A by quantifying the production of SAM. Recombinant human MAT2A is incubated with its substrates, methionine and ATP, in the presence of varying concentrations of the inhibitor. The reaction is quenched, and the amount of SAM produced is measured by mass spectrometry. The IC50 value is then determined from the dose-response curve.[6]

-

Cellular SDMA and SAM Assays: The effect of this compound on the MAT2A pathway in a cellular context is assessed by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, and intracellular SAM levels in HCT116 cells (both parental and MTAP knockout). Cells are treated with a range of this compound concentrations, and cell lysates are analyzed by mass spectrometry to quantify SDMA and SAM. A decrease in both analytes indicates target engagement and pathway modulation.[3]

-

Cell Proliferation Assays: The anti-proliferative effect of this compound is determined by seeding HCT116 (parental and MTAP KO) cells in microplates and treating them with the compound for a specified period. Cell viability is then assessed using a standard method such as CellTiter-Glo. The pIC50 is calculated from the resulting dose-response curves, highlighting the selective effect on MTAP-deleted cells.[7][8]

-

Pharmacokinetic Studies: In vivo pharmacokinetic properties are evaluated in animal models, typically rats. This compound is administered orally, and blood samples are collected at various time points. Plasma concentrations of the compound are quantified using LC-MS/MS. This data is used to determine key parameters such as AUC (Area Under the Curve), clearance, and bioavailability.[3]

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of MAT2A that demonstrates significant and selective anti-proliferative activity in MTAP-deleted cancer cells. The comprehensive preclinical data, including its well-defined mechanism of action, favorable pharmacokinetic profile, and clean in vitro safety assessment, establish this compound as a valuable chemical probe for further investigation of MAT2A biology and as a promising lead for the development of novel anticancer therapies. The detailed experimental protocols and structured data presented in this guide provide a solid foundation for researchers and drug developers working in the field of precision oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medkoo.com [medkoo.com]

- 3. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Series of Pyrrolopyridone MAT2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Probe AZ9567 | Chemical Probes Portal [chemicalprobes.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Synthetic Lethal Interplay of MAT2A Inhibition in MTAP-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent event in a significant portion of human cancers, creates a specific metabolic vulnerability that can be exploited therapeutically. This guide provides an in-depth technical overview of the synthetic lethal relationship between the inhibition of methionine adenosyltransferase 2A (MAT2A) and MTAP deletion. In MTAP-deficient tumors, the accumulation of methylthioadenosine (MTA) partially inhibits the protein arginine methyltransferase 5 (PRMT5). This renders cancer cells highly dependent on the function of MAT2A, the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A in this context leads to a critical depletion of SAM, further crippling PRMT5 activity and ultimately inducing cancer cell death. This guide details the underlying molecular mechanisms, provides comprehensive quantitative data from preclinical and clinical studies of MAT2A inhibitors, outlines detailed experimental protocols for key assays, and presents visual diagrams of the core signaling pathways and experimental workflows.

The Core Mechanism: A Synthetic Lethal Strategy

The synthetic lethal relationship between MAT2A inhibition and MTAP deletion hinges on the intricate interplay between methionine metabolism and protein methylation.

Normal Cellular State (MTAP-proficient):

In healthy cells, the enzyme MTAP plays a crucial role in the methionine salvage pathway by metabolizing MTA, a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate. This process helps maintain cellular pools of adenine and methionine. The enzyme MAT2A converts methionine and ATP into SAM, the primary methyl donor for a vast array of cellular methylation reactions, including those catalyzed by PRMT5. PRMT5, in turn, is responsible for the symmetric dimethylation of arginine residues on various protein substrates, playing a critical role in processes such as RNA splicing, signal transduction, and DNA damage repair.

MTAP-Deleted Cancer Cells:

A significant percentage of cancers, estimated to be around 15%, harbor a homozygous deletion of the MTAP gene, often due to its close proximity to the frequently deleted tumor suppressor gene CDKN2A.[1][2] The absence of functional MTAP leads to the intracellular accumulation of its substrate, MTA.[3] MTA is a structural analog of SAM and acts as a natural, albeit partial, inhibitor of PRMT5. This partial inhibition of PRMT5 creates a heightened dependency of the cancer cell on the remaining PRMT5 activity for survival.

The Impact of MAT2A Inhibition:

Targeting MAT2A with small molecule inhibitors in MTAP-deleted cancer cells disrupts the synthesis of SAM. The resulting decrease in SAM levels has a dual effect:

-

Substrate Depletion for PRMT5: The reduced availability of SAM directly limits the catalytic activity of the already partially inhibited PRMT5.

-

Enhanced MTA-mediated Inhibition: The decreased SAM concentration further shifts the competitive balance at the PRMT5 active site in favor of the accumulated MTA, leading to a more profound inhibition of PRMT5.

This synergistic suppression of PRMT5 activity disrupts essential cellular processes, leading to cell cycle arrest, apoptosis, and ultimately, the selective death of MTAP-deleted cancer cells, while largely sparing normal, MTAP-proficient cells.

Quantitative Preclinical and Clinical Data

A substantial body of evidence from both preclinical models and clinical trials supports the therapeutic potential of MAT2A inhibition in MTAP-deleted cancers.

In Vitro Efficacy of MAT2A Inhibitors

MAT2A inhibitors demonstrate potent and selective growth inhibition of cancer cell lines harboring MTAP deletions compared to their MTAP-proficient counterparts.

| Cell Line | MTAP Status | MAT2A Inhibitor | IC50 (nM) | Reference |

| HCT116 | -/- | AG-270 | ~260 | [4] |

| HCT116 | +/+ | AG-270 | >10,000 | [4] |

| HCT116 | -/- | AGI-24512 | ~100 | [2] |

| HCT116 | +/+ | AGI-24512 | >10,000 | [2] |

| HCT116 | -/- | HM-100760 | 37 | [5] |

| HCT116 | +/+ | HM-100760 | 529 | [5] |

| HCT116 | -/- | SCR-7952 | 34.4 | [6] |

| HCT116 | +/+ | SCR-7952 | 487.7 | [6] |

| MIA PaCa-2 | -/- | HM-100760 | 238 | [5] |

| KP-4 | -/- | HM-100760 | 111 | [5] |

| A549 | -/- | HM-100760 | 279 | [5] |

| LU99 | -/- | HM-100760 | 86 | [5] |

| RT-112 | -/- | HM-100760 | 104 | [5] |

In Vivo Efficacy in Xenograft Models

MAT2A inhibitors have demonstrated significant anti-tumor activity in mouse xenograft models of MTAP-deleted cancers.

| Xenograft Model | MAT2A Inhibitor | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| HCT-116 (MTAP-/-) | Compound 30 | 20 mg/kg, qd | 60% | [7] |

| HCT-116 (MTAP-/-) | AG-270 | 50 mg/kg, qd | 43% | [7] |

| KP4 (MTAP-null) | AGI-25696 | 300 mg/kg, qd | 67.8% | [8] |

| Multiple PDX models | IDE397 | Not specified | TGI and tumor regressions observed | [9] |

| H838 & BXPC3 (MTAPdel) | IDE397 + PRMT5i | Below MTD | Durable tumor regressions, including complete responses | [10] |

| NSCLC & Pancreatic PDX | AG-270 + Docetaxel | Not specified | 50% complete tumor regressions in 2-3 models | [11] |

Clinical Trial Data

Clinical trials of MAT2A inhibitors have shown promising results in patients with MTAP-deleted solid tumors.

AG-270 (Ivosidenib):

A Phase 1 study of AG-270 in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion demonstrated a manageable safety profile and signs of clinical activity.[12]

| Parameter | Result | Reference |

| Maximum Tolerated Dose (MTD) | 200 mg once daily | |

| Pharmacodynamics | Maximal reductions in plasma SAM concentrations ranged from 54% to 70% | [8] |

| Efficacy | 2 partial responses and 5 patients with stable disease for ≥16 weeks in a study of 40 patients | [8] |

| Disease Control Rate (16 weeks) | 17.5% | [1] |

IDE397:

Phase 1/2 clinical trials of IDE397, another potent MAT2A inhibitor, have shown encouraging anti-tumor activity in patients with MTAP-deleted solid tumors, both as a monotherapy and in combination.[13][14][15][16][17]

| Trial Phase / Combination | Patient Population | Key Efficacy Results | Reference |

| Phase 2 Monotherapy | MTAP-deleted NSCLC and Urothelial Cancer (n=18) | ORR: 39%, DCR: 94%, 78% with tumor shrinkage | [13] |

| Phase 1/2 Monotherapy | MTAP-deleted solid tumors (n=27) | ORR: 33% (1 CR, 8 PRs) | [15] |

| Phase 1/2 Combination with Sacituzumab Govitecan (Dose Level 1) | MTAP-deleted Urothelial Cancer (n=9) | ORR: 33%, DCR: 100% | [14] |

| Phase 1/2 Combination with Sacituzumab Govitecan (Dose Level 2) | MTAP-deleted Urothelial Cancer (n=7) | ORR: 57%, DCR: 71% | [14] |

Detailed Experimental Protocols

Reproducible and robust experimental data are critical for advancing our understanding of the MAT2A-MTAP synthetic lethal axis. The following sections provide detailed protocols for key in vitro and in vivo assays.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the dose-dependent effects of MAT2A inhibitors on the viability of MTAP-deleted and MTAP-proficient cancer cells.

Materials:

-

HCT116 MTAP+/+ and HCT116 MTAP-/- cell lines

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

MAT2A inhibitor stock solution (e.g., in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend HCT116 MTAP+/+ and MTAP-/- cells in complete culture medium.

-

Perform a cell count and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Include wells with medium only for blank measurements.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the MAT2A inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted drug solutions to the respective wells.

-

Include vehicle control wells (e.g., medium with the highest concentration of DMSO used).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

-

Western Blotting for PRMT5 and SDMA

This protocol describes the detection and quantification of PRMT5 and its activity marker, symmetric dimethylarginine (SDMA), in cell lysates by Western blotting.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PRMT5, anti-SDMA, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using appropriate software and normalize to the loading control.

-

LC-MS/MS for SAM and MTA Quantification

This protocol provides a general framework for the sensitive and specific quantification of intracellular SAM and MTA levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell pellets

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards (e.g., ¹³C₅-SAM, ¹³C₅-MTA)

-

LC-MS/MS system with a suitable column (e.g., reversed-phase C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

-

Metabolite Extraction:

-

Add ice-cold extraction solvent containing internal standards to the cell pellets.

-

Vortex thoroughly and incubate on ice.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol).

-

Inject the sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution.

-

Detect and quantify SAM and MTA using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of SAM and MTA.

-

Calculate the concentrations of SAM and MTA in the samples by normalizing to the internal standards and interpolating from the standard curve.

-

Generation of Isogenic MTAP Knockout Cell Lines

The use of isogenic cell line pairs (wild-type and knockout) is crucial for validating the specificity of the synthetic lethal interaction. The CRISPR/Cas9 system is a powerful tool for generating such models.

Conclusion and Future Directions

The synthetic lethal strategy of targeting MAT2A in MTAP-deleted cancers represents a promising and validated approach in precision oncology. The preclinical and clinical data for MAT2A inhibitors like AG-270 and IDE397 are encouraging, demonstrating selective anti-tumor activity and a manageable safety profile. The continued investigation of these agents, both as monotherapies and in combination with other anti-cancer drugs such as taxanes, holds significant potential for improving outcomes for patients with MTAP-deficient tumors. Future research will likely focus on identifying biomarkers of response and resistance, optimizing combination strategies, and expanding the application of this therapeutic approach to a wider range of MTAP-deleted cancer types.

References

- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robust Generation of Knock-in Cell Lines Using CRISPR-Cas9 and rAAV-assisted Repair Template Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HM-100760 targets MTAP-deleted cancers via synthetic lethality | BioWorld [bioworld.com]

- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacr.org [aacr.org]

- 13. Officials Share Update on Phase 2 Trial of IDE397 for MTAP-Deletion NSCLC, UC | Docwire News [docwirenews.com]

- 14. onclive.com [onclive.com]

- 15. IDEAYA Reports Positive Interim Phase 1 Data of IDE397 in MTAP-Deletion Cancers at EORTC-NCI-AACR 2024 [synapse.patsnap.com]

- 16. urologytimes.com [urologytimes.com]

- 17. IDEAYA Announces Positive Interim Phase 1 Expansion Data of IDE397 in MTAP-Deletion Urothelial and Lung Cancer as Late-Breaker Oral Presentation at EORTC-NCI-AACR 2024 - BioSpace [biospace.com]

An In-depth Technical Guide to the Allosteric Inhibition of MAT2A by AZ'9567

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, proteins, and lipids, making it essential for epigenetic regulation and cellular homeostasis.[3][4] In many cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells exhibit a heightened dependency on MAT2A activity.[3][5] This synthetic lethal relationship has positioned MAT2A as a compelling therapeutic target for precision oncology.[3][5]

AZ'9567 is a potent and selective allosteric inhibitor of MAT2A.[6][7] Developed through a structure-based drug discovery approach, it binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity.[5][6] This technical guide provides a comprehensive overview of the allosteric inhibition of MAT2A by this compound, detailing its quantitative biochemical and cellular effects, the experimental protocols used for its characterization, and the underlying signaling pathways.

Quantitative Data Summary

The inhibitory activity and binding characteristics of this compound have been quantified through various biochemical, biophysical, and cellular assays. The data are summarized in the tables below.

Table 1: In Vitro Biochemical Potency of this compound

| Parameter | Value | Cell Line / Condition | Reference |

| Biochemical IC₅₀ | 1.4 nM | MAT2A Biochemical Assay (SAM Endpoint) | [8] |

| Antiproliferative pIC₅₀ | 8.9 | HCT116 MTAP KO Cells | [9] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Reference |

| Antiproliferative IC₅₀ | ~100 nM | HCT116 MTAP KO | [10] |

| Antiproliferative IC₅₀ | >1000 nM | HCT116 MTAP WT | [10] |

Mechanism of Action and Signaling Pathways

MAT2A is the rate-limiting enzyme in the methionine cycle, which is crucial for generating SAM.[11] SAM, in turn, is utilized by methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5), to methylate various substrates. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits PRMT5, making these cells exquisitely sensitive to fluctuations in SAM levels.[5][12] By inhibiting MAT2A, this compound depletes the cellular pool of SAM, which further suppresses PRMT5 activity, leading to synthetic lethality in MTAP-deleted cancer cells.[3][12]

References

- 1. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Series of Pyrrolopyridone MAT2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. probiologists.com [probiologists.com]

- 11. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]

- 12. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]

AZ'9567: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ'9567 is a potent and selective, orally bioavailable, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). Developed through a structure-based drug discovery approach, this compound has demonstrated significant promise as a therapeutic agent for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This synthetic lethal approach exploits the accumulation of methylthioadenosine (MTA) in MTAP-deficient tumors, which sensitizes them to the inhibition of MAT2A. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for key assays.

Mechanism of Action

This compound functions as an allosteric inhibitor of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell. In cancers with a deletion of the MTAP gene, the enzyme methylthioadenosine phosphorylase is absent, leading to the accumulation of MTA. MTA is a partial inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). The subsequent inhibition of MAT2A by this compound depletes the cellular pool of SAM. This dual hit on PRMT5, through both MTA accumulation and SAM depletion, leads to a significant reduction in the symmetric dimethylation of arginine (SDMA) on target proteins, a crucial post-translational modification for mRNA splicing and protein function. The disruption of these processes ultimately results in selective growth inhibition and apoptosis in MTAP-deficient cancer cells.[1]

Signaling Pathway

The signaling pathway affected by this compound in MTAP-deleted cancer cells is centered on the disruption of one-carbon metabolism and the subsequent impairment of PRMT5 function.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and preclinical pharmacokinetic and pharmacodynamic properties of this compound.

Table 1: In Vitro Pharmacology

| Parameter | Value | Cell Line/Assay Condition |

| MAT2A Enzymatic pIC50 | 8.9 | HCT116 MTAP KO cells |

| Cellular Antiproliferative pIC50 | 8.9 | HCT116 MTAP KO cells |

| Off-target Profile | Clean against a panel of 86 off-targets | |

| CYP450 Inhibition | No significant inhibition | |

| hERG Inhibition | No significant inhibition |

Table 2: Preclinical Pharmacokinetics & Pharmacodynamics

| Parameter | Mouse | Rat |

| Oral Bioavailability | Excellent | Good |

| Pharmacokinetics | Good | Good |

| In Vivo Efficacy | Sustained tumor growth reduction in a mouse xenograft model | Not Reported |

| SAM Depletion | Observed | Significant |

| Methionine Accumulation | Not Reported | Extensive (plasma, liver, brain, heart) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MAT2A Inhibition Assay (RapidFire-MS)

This assay quantifies the enzymatic activity of MAT2A by measuring the formation of SAM.

-

Reagents : Recombinant human MAT2A, ATP, L-methionine, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Procedure :

-

Prepare a serial dilution of this compound in DMSO.

-

Add the compound dilutions to a 384-well plate.

-

Add recombinant MAT2A enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine.

-

Incubate for a specific duration (e.g., 60 minutes) at room temperature.

-

Quench the reaction by adding a stop solution (e.g., formic acid).

-

Analyze the plate on a RapidFire-MS system to quantify the amount of SAM produced.

-

Calculate pIC50 values from the dose-response curves.

-

Cellular Antiproliferation Assay

This assay assesses the effect of this compound on the growth of MTAP wild-type (WT) and knockout (KO) cancer cells.

-

Cell Lines : HCT116 MTAP WT and HCT116 MTAP KO.

-

Reagents : Cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, this compound, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure :

-

Seed HCT116 MTAP WT and KO cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plates for a specified period (e.g., 5-7 days).

-

Add CellTiter-Glo® reagent to each well.

-

Measure luminescence using a plate reader to determine cell viability.

-

Calculate pIC50 values from the dose-response curves for each cell line.

-

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in an animal model.

-

Animal Model : Immunocompromised mice (e.g., nude mice).

-

Tumor Model : Subcutaneous implantation of HCT116 MTAP KO cells.

-

Procedure :

-

Once tumors reach a palpable size, randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound orally at a specified dose and schedule.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Conclusion

This compound is a highly promising MAT2A inhibitor with a well-defined mechanism of action that confers synthetic lethality in MTAP-deficient cancers. Its potent in vitro activity, favorable preclinical pharmacokinetic profile, and demonstrated in vivo efficacy position it as a strong candidate for further clinical development. The detailed pharmacological data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on targeted cancer therapies. As of late 2025, there is no publicly available information regarding the clinical trial status of this compound, suggesting it is likely still in the preclinical phase of development.

References

Methodological & Application

Application Notes and Protocols for AZ'9567 in In Vitro Cell Culture Experiments

Introduction

AZ'9567 is a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a crucial enzyme in one-carbon metabolism.[1][2][3][4] MAT2A catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for a multitude of cellular methylation reactions essential for cell growth and proliferation.[5] Notably, this compound has demonstrated a selective antiproliferative effect in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, making it a promising agent for targeted cancer therapy.[2][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to assess its biological activity.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of MAT2A. This inhibition leads to a depletion of intracellular SAM levels and a subsequent accumulation of methionine.[5] The reduction in SAM disrupts vital cellular processes that are dependent on methylation, including the methylation of proteins and lipids, as well as the synthesis of polyamines.[5] In MTAP-deleted cancer cells, the inhibition of MAT2A leads to synthetic lethality, making this compound a targeted therapeutic strategy for this specific cancer subtype.

Signaling Pathway

Caption: Mechanism of action of this compound, an inhibitor of MAT2A in the one-carbon metabolism pathway.

Quantitative Data

The following table summarizes the in vitro potency of this compound from published studies.

| Parameter | Cell Line/Assay | Value | Reference |

| pIC50 | MTAP KO HCT116 cells | 8.9 | [1][3] |

| IC50 | RapidFire-MS-Based Biochemical Enzymatic Assay | 0.8 nM | [6] |

| Recommended Cellular Concentration | General in vitro cell-based assays | Up to 1 µM | [6] |

Experimental Protocols

A. Reagent Preparation and Storage

1. This compound Stock Solution Preparation:

-

Solubilization: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 62.5 mg/mL (139.68 mM).[3] For complete dissolution, ultrasonic treatment may be necessary.[3]

-

Stock Concentration: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for minimal DMSO concentration in the final cell culture medium (typically ≤ 0.1%).

-

Storage:

2. Cell Culture Medium:

-

Prepare the complete growth medium recommended for the specific cell line being used (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

B. Cell Proliferation Assay (e.g., using a colorimetric method like MTT or a fluorescence-based method)

This protocol provides a general guideline for assessing the antiproliferative effects of this compound. Optimization may be required for different cell lines.

1. Cell Seeding:

-

Culture the selected cell line (e.g., MTAP-deficient and MTAP-proficient cells for comparison) following standard cell culture procedures.[7]

-

Harvest cells during the logarithmic growth phase and perform a cell count to determine cell viability and density.

-

Seed the cells into a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth throughout the duration of the experiment.

2. Compound Treatment:

-

After allowing the cells to adhere overnight (for adherent cell lines), prepare serial dilutions of this compound in complete growth medium.

-

The final concentrations should span a range appropriate to determine the IC50 value (e.g., from 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

3. Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C with 5% CO2.

4. Viability Assessment:

-

Following incubation, assess cell viability using a standard method such as the MTT assay or a fluorescence-based assay (e.g., resazurin or CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.

-

Read the absorbance or fluorescence using a plate reader.

5. Data Analysis:

-

Subtract the background reading (medium only) from all experimental values.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Experimental Workflow

Caption: A generalized workflow for determining the IC50 of this compound in a cell proliferation assay.

Safety Precautions

This compound is for research use only.[1][3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a Series of Pyrrolopyridone MAT2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probe AZ9567 | Chemical Probes Portal [chemicalprobes.org]

- 7. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for AZ'9567 in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of AZ'9567, a potent and selective allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). The protocols outlined below are intended for preclinical research in rodent models, particularly in the context of oncology studies targeting tumors with methylthioadenosine phosphorylase (MTAP) deletion.

Introduction to this compound

This compound is a tool compound developed for in vivo studies, demonstrating excellent preclinical pharmacokinetic properties and selective antiproliferative effects in MTAP-deleted cancer cells.[1] The mechanism of action is based on the principle of synthetic lethality. Deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A in various cancers, leads to the accumulation of methylthioadenosine (MTA). This accumulation partially inhibits the protein arginine methyltransferase 5 (PRMT5). By inhibiting MAT2A, this compound reduces the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor. The combined effect of MTA accumulation and SAM depletion synergistically inhibits PRMT5 activity, leading to selective cancer cell death.

Signaling Pathway of this compound Action

The diagram below illustrates the synthetic lethal interaction targeted by this compound in MTAP-deleted cancer cells.

Data Presentation: Dosage and Administration

The following tables summarize the recommended dosage and administration parameters for this compound in rodent models based on published preclinical studies.

Table 1: Recommended Dosage of this compound in Rodent Models

| Species | Model | Dosing Route | Dosage Range | Dosing Schedule | Efficacy/Study Type |

| Rat (Han Wistar) | Safety/Toxicology | Oral Gavage | 3, 10, 30 mg/kg | Twice Daily (BID) | 7-Day Investigative Safety Study[1] |

| Mouse | HCT116 Xenograft (MTAP-deleted) | Oral Gavage | 20 mg/kg | Twice Daily (BID) | Anti-tumor Efficacy Study |

Table 2: Vehicle Formulation for Oral Administration

| Component | Concentration | Purpose |

| DMSO | 5% (v/v) | Solubilizing Agent |

| SBE-β-CD in purified water | 45% (v/v) of 60% (w/v) solution | Solubilizer/Suspending Agent |

| PVP K30 in purified water | 50% (v/v) of 20% (w/v) solution | Suspending Agent |

Note: The final dosing volume administered to animals is typically 10 mL/kg.[1]

Experimental Protocols

Protocol for Preparation of this compound Formulation

This protocol describes the preparation of a 100 mL stock solution of this compound at a concentration of 3 mg/mL, suitable for a 30 mg/kg dose in a 10 mL/kg volume. Adjustments can be made based on the required final concentration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sulfobutylether-beta-cyclodextrin (SBE-β-CD)

-

Polyvinylpyrrolidone K30 (PVP K30)

-

Purified water

-

Sterile conical tubes and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 60% (w/v) SBE-β-CD solution by dissolving 60 g of SBE-β-CD in 100 mL of purified water.

-

Prepare a 20% (w/v) PVP K30 solution by dissolving 20 g of PVP K30 in 100 mL of purified water.

-

Weigh the required amount of this compound (e.g., 300 mg for a 3 mg/mL solution).

-

In a sterile beaker, dissolve the this compound powder in 5 mL of DMSO.

-

Add 45 mL of the 60% SBE-β-CD solution to the beaker while stirring.

-

Add 50 mL of the 20% PVP K30 solution to the beaker while continuously stirring.

-

Continue stirring until a homogenous suspension is formed.

-

Store the formulation at 4°C and protect it from light. Before each use, ensure the solution is well-mixed.

Protocol for Oral Gavage Administration in Rodents

This protocol outlines the standard procedure for administering this compound via oral gavage to mice and rats.

Materials:

-

Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

-

Syringes (1 mL or 3 mL)

-

Animal scale

-

This compound formulation

Procedure:

-

Weigh the animal to calculate the precise volume of the dose to be administered (10 mL/kg).

-

Gently restrain the animal. For mice, scruff the neck and back to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.

-

Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

-

Draw the calculated volume of the this compound formulation into the syringe.

-

With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the stomach, slowly depress the syringe plunger to deliver the formulation.

-

Gently remove the gavage needle along the same path of insertion.

-

Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.

Protocol for a Xenograft Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model using MTAP-deleted cancer cells (e.g., HCT116).

References

Application Notes and Protocols: Assessing the Anti-proliferative Effect of AZ'9567 in MTAP KO HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ'9567 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in cells.[1][2] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A.[1][3] MTAP-deficient cells accumulate methylthioadenosine (MTA), which partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5).[4][5] By inhibiting MAT2A with this compound, the intracellular concentration of SAM is reduced, leading to a significant decrease in PRMT5 activity.[6][7] This disruption of PRMT5 function impairs mRNA splicing, induces DNA damage, and ultimately triggers cell cycle arrest and apoptosis in MTAP-deficient cancer cells.[6]

These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in MTAP knockout (KO) HCT116 human colorectal carcinoma cells. The following protocols describe methods for evaluating cell viability, apoptosis, and cell cycle distribution.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Cell Viability of MTAP KO HCT116 Cells Treated with this compound (MTT Assay)

| This compound Concentration (nM) | % Viability (Normalized to Vehicle) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 1 | 95.3 | 4.8 |

| 10 | 75.1 | 6.1 |

| 100 | 48.9 | 5.5 |

| 1000 | 20.7 | 3.9 |

| 10000 | 5.2 | 2.1 |

| pIC50 | 8.9 |

Table 2: Apoptosis Analysis of MTAP KO HCT116 Cells Treated with this compound (Annexin V/PI Staining)

| This compound Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle) | 95 | 3 | 2 |

| 100 | 70 | 20 | 10 |

| 1000 | 40 | 45 | 15 |

Table 3: Cell Cycle Analysis of MTAP KO HCT116 Cells Treated with this compound (Propidium Iodide Staining)

| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Vehicle) | 45 | 35 | 20 |

| 100 | 60 | 25 | 15 |

| 1000 | 75 | 15 | 10 |

Mandatory Visualizations

Caption: Signaling pathway of this compound in MTAP KO cells.

Caption: Experimental workflow for assessing this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the viability of MTAP KO HCT116 cells after treatment with this compound.

Materials:

-

MTAP KO HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MTAP KO HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in MTAP KO HCT116 cells treated with this compound using flow cytometry.

Materials:

-

MTAP KO HCT116 cells

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed MTAP KO HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of MTAP KO HCT116 cells treated with this compound.

Materials:

-

MTAP KO HCT116 cells

-

Complete growth medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed MTAP KO HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Treat the cells with different concentrations of this compound and a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Measuring MAT2A Activity in the Presence of AZ'9567

For Researchers, Scientists, and Drug Development Professionals

Introduction